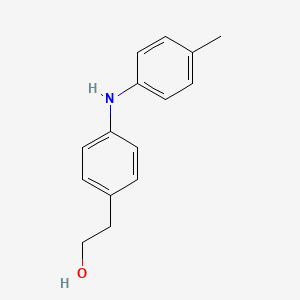

2-(4-(p-Tolylamino)phenyl)ethanol

Description

2-(4-(p-Tolylamino)phenyl)ethanol is a synthetic organic compound featuring an ethanol backbone substituted with a phenyl group at the 4-position, which is further modified by a p-tolylamino (4-methylanilino) group. This structure combines aromaticity, hydrogen-bonding capability (via the ethanol hydroxyl and anilino NH groups), and lipophilicity (from the methyl group), making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-[4-(4-methylanilino)phenyl]ethanol |

InChI |

InChI=1S/C15H17NO/c1-12-2-6-14(7-3-12)16-15-8-4-13(5-9-15)10-11-17/h2-9,16-17H,10-11H2,1H3 |

InChI Key |

UPUIJVCUSRPCDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(p-Tolylamino)phenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This reaction typically requires an aryl halide activated by electron-withdrawing groups and a strong nucleophile . Another method involves the reaction of 4-(p-tolylamino)pent-3-en-2-one with arylglyoxals and acetylacetone in water at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-(p-Tolylamino)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(4-(p-Tolylamino)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(p-Tolylamino)phenyl)ethanol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other aromatic compounds. These interactions may involve binding to receptors or enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl vs. Methoxy Substituents

- 1-(4-(Methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one (3d): Replaces the ethanol hydroxyl with a ketone and introduces a sulfonyl group. Exhibits a melting point of 153–154°C and LC-MS m/z 302, indicating higher molecular weight and polarity compared to the target compound .

- 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e): Substitutes the p-tolyl methyl with a methoxy group, enhancing electron-donating effects. This increases solubility in polar solvents but reduces lipophilicity .

Nitro and Methoxy Modifications

- Phenylethanolamine A (2-(4-(nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol): Features a nitro group and methoxy substitution, leading to β-agonist activity (e.g., growth promotion in livestock). The nitro group increases oxidative instability compared to the methyl group in 2-(4-(p-tolylamino)phenyl)ethanol .

Heterocyclic Derivatives

- 5-Arylidene-3-(substituted phenyl)-2-(p-tolylamino)-4-imidazolones (9a-f): Incorporate the p-tolylamino group into an imidazolone scaffold. These compounds exhibit cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC₅₀ values ranging from 0.5–5.0 μM. Molecular docking studies suggest topoisomerase I inhibition, highlighting the role of the p-tolylamino group in DNA interaction .

- 2-(4-{7-[(4-Methylphenyl)amino]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}-1-piperazinyl)ethanol: Combines the p-tolylamino group with a triazolopyrimidine-piperazine scaffold. Such structures often enhance kinase inhibition profiles due to improved binding affinity and metabolic stability .

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

*Estimated based on structural analogs.

Biological Activity

2-(4-(p-Tolylamino)phenyl)ethanol, also known as CID 71353413, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several chemical reactions that can include amination and reduction processes. The compound can be synthesized through various routes, often utilizing p-toluidine and phenylacetaldehyde as starting materials. The synthetic methods are optimized for yield and purity, with reaction conditions such as temperature and solvent carefully controlled.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. In comparative studies, it has shown a higher antioxidant capacity than standard compounds like butylated hydroxytoluene (BHT), as evidenced by assays measuring free radical scavenging ability .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that it possesses significant antimicrobial activity comparable to established antibiotics such as ciprofloxacin and fluconazole. This activity was assessed using tube dilution techniques .

Anticancer Potential

In cancer research, derivatives of this compound have been investigated for their anticancer effects. The MTT assay results suggest that certain derivatives exhibit cytotoxicity against cancer cell lines, although they are generally less potent than standard chemotherapeutic agents like 5-fluorouracil .

The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets such as enzymes and receptors. Molecular docking studies suggest that the compound may bind to active sites on proteins involved in oxidative stress and cell proliferation pathways .

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties of this compound:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Higher than BHT | Comparable to ciprofloxacin | Moderate |

| Compound A | Lower than BHT | Higher than standard | Low |

| Compound B | Similar to BHT | Lower than ciprofloxacin | High |

Case Studies

- Antioxidant Study : A study published in MDPI demonstrated that the compound's antioxidant ability was quantified using the DPPH radical scavenging method, showing a significant reduction in free radicals .

- Antimicrobial Evaluation : An investigation into the antimicrobial properties revealed that derivatives of the compound inhibited growth in various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Cancer Cell Line Testing : Research involving several cancer cell lines indicated that while the compound showed promise, further modifications might enhance its efficacy against resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.